molecular formula C21H21N7 B5959878 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

Cat. No.: B5959878
M. Wt: 371.4 g/mol
InChI Key: ODKYFJHKCNDOIU-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that features a unique combination of pyridine, pyrimidine, pyrrole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines . The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction conditions are mild and metal-free, making the process environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using non-toxic reagents.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOMe, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7/c1-2-10-22-20(9-1)28-19-8-3-7-18(17(19)15-26-28)25-14-16-6-4-13-27(16)21-23-11-5-12-24-21/h1-2,4-6,9-13,15,18,25H,3,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKYFJHKCNDOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=CN4C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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